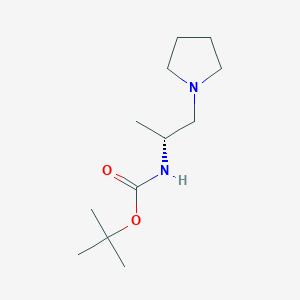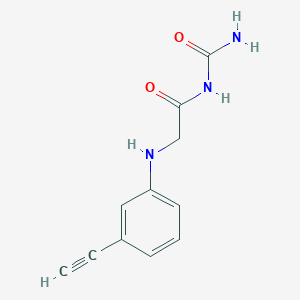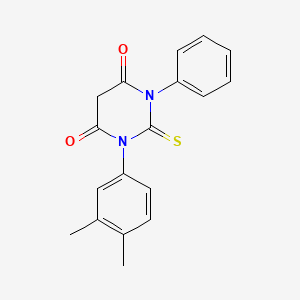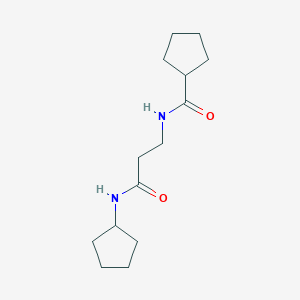
(R)-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolidine ring and a tert-butyl group attached to a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the reaction of ®-tert-butyl (1-bromo-2-propyl)carbamate with pyrrolidine. The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include binding to the active site of enzymes or altering the conformation of receptors, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate: Lacks the ®-configuration, resulting in different stereochemistry.
tert-Butyl (1-(piperidin-1-yl)propan-2-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
tert-Butyl (1-(morpholin-1-yl)propan-2-yl)carbamate: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of a pyrrolidine ring. This configuration can result in distinct biological activity and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-10(9-14-7-5-6-8-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m1/s1 |
Clé InChI |
JXHYRACBNLSETP-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CN1CCCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CN1CCCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)


![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)



![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)




![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
